molecular formula C17H21ClFN5 B12263322 4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine

4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine

Cat. No.: B12263322
M. Wt: 349.8 g/mol
InChI Key: DULSNTVRTUJZMM-UHFFFAOYSA-N
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Description

4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 2-chloro-6-fluorophenyl group and a dimethylpyrimidin-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine under basic conditions to form the intermediate 4-[(2-chloro-6-fluorophenyl)methyl]piperazine. This intermediate is then reacted with N,N-dimethylpyrimidin-2-amine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Bases: Sodium hydroxide, potassium carbonate

    Catalysts: Palladium-based catalysts for coupling reactions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds .

Scientific Research Applications

4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C17H21ClFN5

Molecular Weight

349.8 g/mol

IUPAC Name

4-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C17H21ClFN5/c1-22(2)17-20-7-6-16(21-17)24-10-8-23(9-11-24)12-13-14(18)4-3-5-15(13)19/h3-7H,8-12H2,1-2H3

InChI Key

DULSNTVRTUJZMM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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